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Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology

and drug development, enabling the production of tools for functional genomics, therapeutic

agents like siRNAs and antisense oligonucleotides, and components for diagnostics. The

phosphoramidite method is the standard for solid-phase synthesis of RNA. A key aspect of this

methodology is the use of protecting groups on the nucleobases to prevent unwanted side

reactions during synthesis. The choice of these protecting groups significantly impacts the

efficiency of the synthesis and the conditions required for the final deprotection of the

oligonucleotide.

This document provides detailed application notes and protocols for the use of N4-acetyl-2'-O-

tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC
phosphoramidite) in RNA synthesis. The acetyl protecting group on cytidine offers distinct

advantages, particularly in facilitating rapid and efficient deprotection, which is critical for

preserving the integrity of the synthesized RNA.

Key Advantages of Ac-rC Phosphoramidite
Facilitates "UltraFAST" Deprotection: The acetyl group is more labile than traditional

protecting groups like benzoyl (Bz), allowing for significantly shorter deprotection times.[1][2]
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[3] This is particularly beneficial when using reagents like aqueous methylamine (AMA),

enabling deprotection in as little as 5-10 minutes at 65°C.[1][2][3]

Prevents Base Modification: The use of Ac-rC is crucial in the UltraFAST deprotection

system to avoid modification of the cytidine base, which can occur with Bz-dC under these

conditions.[1][2]

High Coupling Efficiency: Ac-rC phosphoramidites exhibit high coupling efficiency,

comparable to other standard RNA phosphoramidites, ensuring the synthesis of high-purity,

full-length oligonucleotides.[4][5]

Experimental Protocols
Solid-Phase RNA Synthesis using Ac-rC
Phosphoramidite
The solid-phase synthesis of RNA oligonucleotides follows a cyclical four-step process for each

nucleotide addition: deblocking, coupling, capping, and oxidation.[6]

Materials and Reagents:

Ac-rC CE phosphoramidite

Standard RNA phosphoramidites (A, G, U) with appropriate protecting groups (e.g., Bz-rA,

iBu-rG)[4]

Controlled Pore Glass (CPG) solid support

Anhydrous acetonitrile

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 10% N-

methylimidazole/THF)

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Automated DNA/RNA synthesizer

Protocol:

Preparation of Reagents: Dissolve the Ac-rC phosphoramidite and other RNA

phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[7][8] Install the

reagent bottles on the automated synthesizer.

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The initial nucleoside is

attached to the CPG solid support.[6] Each subsequent nucleotide is added through the

following four steps: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting

group of the support-bound nucleoside is removed by treatment with the deblocking solution.

[6] b. Coupling: The Ac-rC phosphoramidite is activated by the activator solution and

coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][9] A typical

coupling time for standard RNA phosphoramidites is around 30 seconds, though longer

times may be necessary for modified bases.[10] c. Capping: Any unreacted 5'-hydroxyl

groups are acetylated using the capping solution to prevent the formation of deletion mutants

in subsequent cycles.[6][11] d. Oxidation: The unstable phosphite triester linkage is oxidized

to a stable phosphate triester using the oxidizing solution.[6][10]

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either

removed on the synthesizer (DMT-off) or left intact (DMT-on) for purification purposes.[1][10]

Cleavage and Deprotection Protocol (UltraFAST Method)
This protocol is recommended for oligonucleotides synthesized with Ac-rC to take advantage of

the rapid deprotection.

Materials and Reagents:

Ammonium hydroxide/Methylamine solution (AMA) (1:1 mixture of 40% aqueous

methylamine and 40% aqueous ammonium hydroxide)[7]

Dimethylsulfoxide (DMSO), anhydrous[12]

Triethylamine trihydrofluoride (TEA·3HF)[12]
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Triethylamine (TEA)[12]

RNA Quenching Buffer[1][2]

Protocol:

Cleavage from Support and Base Deprotection: a. Transfer the CPG support with the

synthesized oligonucleotide to a 2 mL screw-cap vial. b. Add 1 mL of AMA solution to the vial.

c. Incubate the vial at 65°C for 10-20 minutes.[12] d. Cool the vial to room temperature and

transfer the supernatant containing the oligonucleotide to a new tube. e. Evaporate the

solution to dryness using a vacuum concentrator.

Removal of 2'-TBDMS Protecting Groups: a. Dissolve the dried oligonucleotide pellet in 115

µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required for

complete dissolution.[12] b. Add 60 µL of TEA to the DMSO solution and mix gently.[12] c.

Add 75 µL of TEA·3HF to the mixture.[12] d. Incubate the reaction at 65°C for 2.5 hours.[1][2]

[12] e. Quench the reaction by adding 1.75 mL of RNA Quenching Buffer.[1][2]

Purification: The deprotected RNA can now be purified using methods such as HPLC or

solid-phase extraction cartridges.

Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Ac-rC
phosphoramidite in RNA synthesis.

Parameter Value Reference

Phosphoramidite

Concentration
0.1 M in anhydrous acetonitrile [7][8]

Coupling Time (Standard) ~30 seconds [10]

Coupling Efficiency >99% [6]

Oxidizer Concentration (Iodine) 0.02 M [10]

Table 1: Typical Synthesis Parameters
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Deprotection
Step

Reagent
Temperature
(°C)

Duration Reference

Cleavage & Base

Deprotection

(UltraFAST)

AMA 65 10-20 minutes [12]

2'-TBDMS

Deprotection

TEA·3HF in

DMSO/TEA
65 2.5 hours [1][2][12]

Standard

Deprotection (for

comparison)

NH4OH 55 17 hours [1]

Table 2: Deprotection Conditions

Visualizations
RNA Synthesis Cycle
The following diagram illustrates the four-step cycle of solid-phase RNA synthesis using the

phosphoramidite method.

RNA Synthesis Cycle

1. Deblocking
(DMT Removal)

2. Coupling
(Ac-rC Addition)

3. Capping
(Unreacted Chains)

4. Oxidation
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on Support

Click to download full resolution via product page

Caption: The four-step cycle of phosphoramidite-based RNA synthesis.

Ac-rC Deprotection Workflow
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This diagram outlines the key stages of the cleavage and deprotection process for an RNA

oligonucleotide synthesized using Ac-rC phosphoramidite.

Synthesized Oligonucleotide on CPG Support

Cleavage & Base Deprotection
(AMA, 65°C, 10-20 min)

Evaporation

2'-TBDMS Deprotection
(TEA·3HF, 65°C, 2.5 h)

Quenching

Purification
(e.g., HPLC)

Purified RNA Oligonucleotide

Click to download full resolution via product page

Caption: Workflow for the deprotection of Ac-rC containing RNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glenresearch.com [glenresearch.com]

2. glenresearch.com [glenresearch.com]

3. glenresearch.com [glenresearch.com]

4. RNA Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]

5. bocsci.com [bocsci.com]

6. sg.idtdna.com [sg.idtdna.com]

7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-
thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC
[pmc.ncbi.nlm.nih.gov]

8. trilinkbiotech.com [trilinkbiotech.com]

9. bocsci.com [bocsci.com]

10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

11. horizondiscovery.com [horizondiscovery.com]

12. glenresearch.com [glenresearch.com]

To cite this document: BenchChem. [Application Notes and Protocols for Ac-rC
Phosphoramidite in RNA Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832007#ac-rc-phosphoramidite-protocol-for-rna-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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